N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a cyclohexyl acetamide derivative characterized by a hydroxylated ethyl-isopropylamine substituent at the 2-position of the cyclohexyl ring. This structural motif confers unique physicochemical properties, including enhanced solubility due to the polar hydroxyethyl group and stereochemical complexity from the cyclohexyl backbone.
Properties
IUPAC Name |
N-[2-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-7-5-4-6-12(13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFJKAQLUCOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the cyclohexyl ring with acetic anhydride or acetyl chloride under basic conditions.
Attachment of the hydroxyethyl-isopropyl-amino moiety: This is usually done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via an epoxide ring-opening reaction, followed by the addition of the isopropyl-amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing catalysts to enhance the efficiency of cyclohexyl ring formation.
Continuous flow reactors: For the acetylation step to ensure consistent product quality.
Automated synthesis systems:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including alkyl halides or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or aldehydes: From the oxidation of the hydroxyethyl group.
Amines: From the reduction of the acetamide group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves:
Molecular targets: Binding to specific receptors or enzymes in biological systems.
Pathways involved: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexyl Acetamide Derivatives
Key Observations:
- Hydroxyethyl vs. Chloro/Phenyl Groups : The hydroxyl group in the target compound may enhance hydrophilicity compared to U-47700’s dichlorophenyl group, which is critical for μ-opioid receptor (MOR) binding . Chloro or bromo substituents (e.g., ) are common in antimicrobial agents but reduce CNS penetration .
- Amino Group Variations: Isopropylamine derivatives (e.g., target compound) show lower steric hindrance than pyrrolidinyl groups (), which abolished opioid activity despite structural similarity to U-50488 .
Pharmacological Profiles
- Opioid Receptor Affinity: U-47700 and U-50488H () demonstrate that dichlorophenyl and dimethylamino groups are critical for MOR/KOR selectivity. The target compound’s hydroxyethyl-isopropylamine group lacks the aromaticity required for opioid receptor interaction, suggesting divergent applications .
- Antimicrobial Activity: Cyclohexyl acetamides with bromo or phenoxy substituents () exhibit anti-inflammatory and antimicrobial effects (e.g., MIC: 8–32 µg/mL against S. aureus), likely due to hydrophobic interactions with bacterial membranes .
- Thermodynamic Stability: The cyclohexyl chair conformation () and hydrogen-bonding networks (N–H⋯O) in analogs like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide enhance crystallinity and bioavailability .
Data Tables
Table 2: Receptor Binding and Bioactivity of Selected Analogues
Biological Activity
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C10H20N2O2. It features a cyclohexyl ring, an acetamide group, and a hydroxyethylamino group, which contribute to its biological properties. The compound is characterized by its ability to undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in both chemistry and biology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the acetamide group may interact with cellular components, influencing various biochemical pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound have been studied for their antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of specific functional groups in these compounds appears to enhance their antimicrobial properties .
Analgesic and Anti-inflammatory Effects
Studies have suggested that this compound may exhibit analgesic and anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pain pathways through interactions with neurotransmitter systems .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds against five fungal species and two bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .
- Analgesic Properties : In another study focusing on pain modulation, this compound was shown to reduce pain responses in animal models, supporting its potential as a therapeutic agent for pain management .
Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from cyclohexylamine. Key methods include:
- Reactions with Isopropylamine : Cyclohexylamine reacts with isopropylamine under controlled conditions to form intermediates.
- Acetic Anhydride Reaction : Finalizing the synthesis involves reacting these intermediates with acetic anhydride .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Biological Activities | Antimicrobial, analgesic, anti-inflammatory |
| Mechanism of Action | Enzyme inhibition, receptor interaction |
| Synthesis Method | Multi-step involving cyclohexylamine and acetic anhydride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
